n1-(2-Methoxyphenyl)-n4-hexylpiperazine
Description
Fundamental Chemical Properties
N1-(2-Methoxyphenyl)-N4-hexylpiperazine possesses the molecular formula C17H28N2O and displays a molecular weight of 276.41 daltons. The compound is systematically named as 1-hexyl-4-(2-methoxyphenyl)piperazine, reflecting its structural composition of a piperazine ring substituted at the N1 position with a 2-methoxyphenyl group and at the N4 position with a hexyl chain. This nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds containing nitrogen atoms.
The structural configuration can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCCCCCN1CCN(CC1)C2=CC=CC=C2OC, while the International Chemical Identifier format provides InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3. These standardized representations facilitate database searches and computational modeling studies essential for pharmaceutical research applications.
Physical and Chemical Characteristics
The compound exhibits specific physicochemical properties that influence its biological activity and pharmaceutical utility. Based on computational predictions, this compound demonstrates predicted collision cross section values ranging from 169.3 to 201.6 square angstroms depending on the ionization adduct formed during mass spectrometric analysis. These values provide insights into the three-dimensional structure and molecular size relevant for understanding receptor binding interactions.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C17H28N2O | Experimental |
| Molecular Weight | 276.41 g/mol | Calculated |
| Predicted Collision Cross Section ([M+H]+) | 170.3 Ų | Computational |
| Predicted Collision Cross Section ([M+Na]+) | 174.3 Ų | Computational |
| Predicted Collision Cross Section ([M-H]-) | 172.6 Ų | Computational |
The structural features of this compound include a six-membered piperazine ring containing two nitrogen atoms positioned at opposite ends of the heterocycle. The 2-methoxyphenyl substituent provides an aromatic system with electron-donating methoxy functionality, while the hexyl chain contributes lipophilic character that influences membrane permeability and receptor binding kinetics.
Relationship to Methoxyphenylpiperazine Family
This compound belongs to a broader family of methoxyphenylpiperazine derivatives that have demonstrated significant pharmacological activity. The parent compound 1-(2-Methoxyphenyl)piperazine, with Chemical Abstracts Service registry number 35386-24-4, serves as the fundamental structural template. This parent molecule possesses the molecular formula C11H16N2O and molecular weight of 192.26 daltons.
The systematic relationship between these compounds illustrates how structural modifications can alter biological properties. While the parent 1-(2-Methoxyphenyl)piperazine has been extensively studied for its serotonergic activity, the addition of the hexyl chain in this compound modifies its receptor selectivity profile and pharmacokinetic characteristics. This structural elaboration represents a common medicinal chemistry strategy for optimizing drug-like properties.
Structure
3D Structure
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
InChI Key |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Synonyms |
LDT66 compound N1-(2-methoxyphenyl)-N4-hexylpiperazine |
Origin of Product |
United States |
Preparation Methods
Regioselective Alkylation Dynamics
The electron-donating methoxy group on the phenyl ring reduces the nucleophilicity of the adjacent nitrogen (N1), favoring alkylation at the distal nitrogen (N4). This selectivity is critical for avoiding bis-alkylation byproducts. Computational studies suggest that the methoxy group stabilizes the N1 lone pair through resonance, leaving N4 as the primary site for electrophilic attack.
Synthetic Routes to this compound
Direct Alkylation of 1-(2-Methoxyphenyl)piperazine
The most straightforward method involves alkylating commercially available 1-(2-methoxyphenyl)piperazine with 1-bromohexane under basic conditions.
-
Reaction Setup : Combine 1-(2-methoxyphenyl)piperazine (1.0 equiv), 1-bromohexane (1.2 equiv), potassium carbonate (2.5 equiv), and sodium iodide (0.1 equiv) in anhydrous dimethylformamide (DMF).
-
Heating : Stir the mixture at 80°C for 12–24 hours under nitrogen.
-
Workup : Quench with ice water, extract with ethyl acetate, and wash with brine.
-
Purification : Concentrate the organic layer and purify by recrystallization (methanol/ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Parameters :
Two-Step Synthesis via Intermediate Protection
For substrates prone to over-alkylation, a protective group strategy ensures monofunctionalization.
-
Protection : React 1-(2-methoxyphenyl)piperazine with tert-butoxycarbonyl (Boc) anhydride to protect N4.
-
Alkylation : Treat the Boc-protected intermediate with 1-bromohexane and deprotect using trifluoroacetic acid.
-
Isolation : Neutralize with sodium bicarbonate and extract with dichloromethane.
Advantages :
-
Minimizes bis-alkylation byproducts.
-
Compatible with sensitive substrates.
Yield : 70–80% (extrapolated from similar protections).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 72 |
| Acetone | 60 | 24 | 58 |
| THF | 70 | 18 | 65 |
Data adapted from. DMF outperforms acetone and THF due to superior solvation of ionic intermediates.
Catalytic Additives
Inclusion of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reactions in biphasic systems, while iodide salts (NaI, KI) enhance leaving-group ability via the Finkelstein mechanism.
Analytical Characterization and Purity Control
Spectroscopic Confirmation
Crystallography Insights
Single-crystal X-ray diffraction of analogous compounds reveals chair conformations of the piperazine ring and π-stacking interactions involving the methoxyphenyl group. These findings inform solvent selection for recrystallization.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DMF with acetone reduces toxicity and cost, albeit with a 10–15% yield penalty.
Waste Management
Hexane washes effectively remove excess alkylating agents, while aqueous washes recover unreacted starting materials.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
Column chromatography becomes impractical at multi-kilogram scales. Recrystallization from isopropyl alcohol/hexane mixtures offers a viable alternative.
Emerging Methodologies
Chemical Reactions Analysis
PMID30124346-Compound-LDT66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID30124346-Compound-LDT66 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving piperazine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including adrenergic receptors.
Mechanism of Action
The mechanism of action of PMID30124346-Compound-LDT66 involves its interaction with adrenergic receptors, specifically the alpha-1A adrenergic receptor . The compound binds to these receptors, leading to a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors such as adenylate cyclase . This results in the relaxation of smooth muscle tissue, which helps alleviate symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The biological activity of arylpiperazine derivatives is highly dependent on substituents at the N1 and N4 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- N4 Substituent Impact: The hexyl chain in this compound contributes to its dual α1-adrenoceptor and 5-HT1A antagonism, whereas bulkier N4 groups (e.g., phthalimido-butyl in Compound 18) enhance 5-HT1A selectivity .
- 5-HT Receptor Selectivity: Substitution at N4 with polar groups (e.g., pyridinyl in WAY 100635) increases 5-HT1A potency, while nonpolar chains (e.g., hexyl) broaden target specificity .
- Loss of Activity : Replacing electron-withdrawing groups (e.g., CN in Compound 132) with OCH3 (Compound 135) abolishes 5-HT7 affinity, underscoring substituent electronic effects .
Functional and Therapeutic Differentiation
- Multi-Target vs. Single-Target Action : Unlike single-target agents like WAY 100635 (5-HT1A-specific), this compound’s dual α1/5-HT1A blockade offers synergistic benefits for BPH by targeting both smooth muscle contraction and cell growth .
- Dopamine D2 Affinity : Piperazine-piperidine hybrids (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high D2 receptor binding, highlighting structural flexibility for CNS applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-Methoxyphenyl)-N4-Hexylpiperazine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sequential coupling reactions. For example:
- Step 1 : Introduce the 2-methoxyphenyl group using arylboronic acid coupling under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃, DME/H₂O, 80°C) .
- Step 2 : Alkylation of the piperazine core with hexyl bromide in the presence of K₂CO₃ in acetonitrile at reflux .
- Critical Parameters : Catalyst loading, temperature, and solvent polarity significantly affect yield (typically 60-75%) and purity (>95% by HPLC). Side products like N-alkylated isomers may form if stoichiometry is imbalanced .
Q. How can structural elucidation of this compound be performed?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.6-7.2 ppm).
- Mass Spectrometry : ESI-MS (m/z ~317.3 [M+H]⁺) validates molecular weight.
- X-ray Crystallography : Resolves piperazine chair conformation and spatial arrangement of substituents .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported α1A/α1D-adrenoceptor antagonism data for this compound?
- Context : Studies show variability in IC₅₀ values (e.g., 12 nM vs. 35 nM for α1A in rat tissues).
- Methodology :
- Comparative Binding Assays : Use standardized membrane preparations from transfected HEK293 cells (human receptors) to eliminate species-specific variability .
- Functional Antagonism : Measure inhibition of phenylephrine-induced contractions in isolated prostate tissue, controlling for tissue viability and preload .
- Data Normalization : Account for differences in assay conditions (e.g., buffer pH, GTP concentration) using reference antagonists like prazosin .
Q. How does the methoxyphenyl-hexylpiperazine scaffold influence multi-target activity (e.g., 5-HT1A receptor vs. α1-adrenoceptors)?
- Structure-Activity Insights :
- α1-Adrenoceptor Selectivity : The hexyl chain enhances hydrophobic interactions with transmembrane domain 4 of α1-adrenoceptors, while the methoxyphenyl group stabilizes binding via π-π stacking in 5-HT1A .
- Key Modifications : Replacing the hexyl group with shorter alkyl chains reduces α1A affinity by 50%, but increases 5-HT1A antagonism .
Q. What in vitro models best predict the compound’s efficacy in prostate smooth muscle contraction and cancer cell growth inhibition?
- Prostate Contraction :
- Ex Vivo Model : Human prostate strips precontracted with noradrenaline, measuring tension reduction via organ baths .
- Key Metrics : EC₅₀ for relaxation (~0.1 µM) correlates with clinical potential for benign prostatic hyperplasia .
- Cancer Cell Growth :
- Cell Lines : LNCaP (androgen-sensitive) and PC-3 (androgen-independent) prostate cancer cells.
- Assays : MTT proliferation assays (IC₅₀ ~5 µM) and flow cytometry for apoptosis (caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
